molecular formula C15H13FN2OS B5750938 2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide CAS No. 156005-06-0

2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide

Cat. No.: B5750938
CAS No.: 156005-06-0
M. Wt: 288.3 g/mol
InChI Key: QYORTPNMEYAWPB-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide (molecular formula: C₁₅H₁₃FN₂OS) is a thiourea-benzamide hybrid compound characterized by a fluorine atom at the 2-position of the benzamide core and a 4-methylphenyl group attached to the carbamothioyl moiety. This compound has garnered attention in medicinal chemistry and materials science due to its unique structural features, which include:

  • Fluorine substitution: Enhances lipophilicity, metabolic stability, and electronic interactions with biological targets .
  • Thiourea moiety: Facilitates hydrogen bonding and metal coordination, critical for enzyme inhibition and antimicrobial activity .
  • 4-Methylphenyl group: Contributes to steric effects and modulates solubility .

Synthetic routes typically involve condensation of 2-fluorobenzoyl chloride with 4-methylphenylthiourea derivatives under controlled conditions. Its crystallographic data, when available, are often refined using programs like SHELXL for precise structural elucidation .

Properties

IUPAC Name

2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c1-10-6-8-11(9-7-10)17-15(20)18-14(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYORTPNMEYAWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358220
Record name 2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156005-06-0
Record name 2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-methylphenylthiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and carbamothioyl group play crucial roles in its reactivity and binding affinity. It may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

2-Fluoro-N-[(4-Fluorophenyl)Carbamothioyl]Benzamide

  • Structure : Differs by a fluorine substituent at the 4-position of the phenyl ring (vs. methyl in the target compound).
  • Impact :
    • Increased electronegativity enhances hydrogen-bonding capacity but reduces lipophilicity.
    • Demonstrated superior antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL vs. 16 µg/mL for the methyl derivative) .
  • Molecular Weight : 304.3 g/mol (C₁₅H₁₁F₂N₂OS) .

2-Fluoro-N-[(4-Methoxyphenyl)Carbamothioyl]Benzamide

  • Structure : Methoxy group replaces the methyl group at the phenyl 4-position.
  • Impact :
    • Methoxy’s electron-donating nature improves solubility in polar solvents (logP: 2.8 vs. 3.2 for the methyl analog) .
    • Reduced thermal stability (decomposition at 180°C vs. 210°C for the methyl derivative) due to weaker C–O bonds .

N-[(4-Nitrophenyl)Carbamothioyl]-2-Chlorobenzamide

  • Structure : Nitro and chloro substituents replace fluorine and methyl groups.
  • Impact :
    • Nitro group increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
    • Exhibits potent antitumor activity (IC₅₀: 12 µM against HeLa cells) but higher cytotoxicity (LD₅₀: 50 mg/kg in mice) compared to the methyl-fluoro analog .

Core Structure Modifications

N-[(5-Chloropyridin-2-yl)Carbamothioyl]Benzamide

  • Structure : Pyridine ring replaces the benzene ring in the carbamothioyl group.
  • Impact :
    • Improved π-π stacking with DNA bases, leading to enhanced anticancer activity (IC₅₀: 9 µM vs. 25 µM for the phenyl analog) .
    • Reduced solubility in aqueous media due to pyridine’s hydrophobicity .

2-Fluoro-N-[2-(4-Morpholinopyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl]Benzamide

  • Structure : Incorporates a pyrazolo-pyrimidine core instead of thiourea.
  • Impact: Morpholino group enhances blood-brain barrier penetration, making it viable for neurological applications. Lower thermal stability (melting point: 145°C vs. 210°C for the thiourea analog) .

Key Research Findings

Fluorine’s Role: Fluorine at the benzamide 2-position significantly improves metabolic stability in hepatic microsomes (t₁/₂: 120 min vs. 60 min for non-fluorinated analogs) .

Thiourea vs. Urea : Thiourea derivatives exhibit 3–5× higher antimicrobial potency than urea analogs due to sulfur’s polarizability and metal-binding capacity .

Substituent Position : Para-substituted derivatives (e.g., 4-methyl, 4-fluoro) show better bioactivity than ortho- or meta-substituted isomers, attributed to optimal steric and electronic alignment .

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